molecular formula C15H18N4O2S B2769407 N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide CAS No. 2097934-43-3

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Cat. No. B2769407
CAS RN: 2097934-43-3
M. Wt: 318.4
InChI Key: CLBWAPZXFHJINX-UHFFFAOYSA-N
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Description

The compound “N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a benzothiadiazole core, which is a type of heterocyclic compound . This core is attached to a tert-butyl group and a 2-oxopyrrolidine-3-carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiadiazole core would likely contribute to the compound’s aromaticity and stability . The tert-butyl group is a bulky alkyl group that could influence the compound’s physical properties and reactivity. The 2-oxopyrrolidine-3-carboxamide group contains a carbonyl group and an amide group, which could participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzothiadiazole core might participate in electrophilic substitution reactions. The carbonyl group in the 2-oxopyrrolidine-3-carboxamide part could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiadiazole core could contribute to its aromaticity and stability. The tert-butyl group could influence its solubility in different solvents .

Scientific Research Applications

Photophysical Properties and Optoelectronics

Benzothiadiazole derivatives exhibit interesting photophysical properties due to their ability to act as acceptors in polymer molecules. They are often used as building blocks in optical materials for their fluorescence and coordination compounds . The compound could potentially be used in the development of new photoluminescent materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Coordination Chemistry

The high binding affinity of benzothiadiazole derivatives towards transition metals makes them significant in coordination chemistry. They can form complexes with metals like zinc and copper, which can lead to the creation of novel coordination compounds with potential applications in catalysis and materials science .

Photocatalysis

Due to their photophysical behavior, benzothiadiazole derivatives can be functionalized or coordinated to suitable metal ions to tune their properties. This makes them suitable candidates for photocatalytic applications, where they can be used to harness light energy to drive chemical reactions .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-15(2,3)8-7-16-13(20)11(8)14(21)17-9-5-4-6-10-12(9)19-22-18-10/h4-6,8,11H,7H2,1-3H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWAPZXFHJINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

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